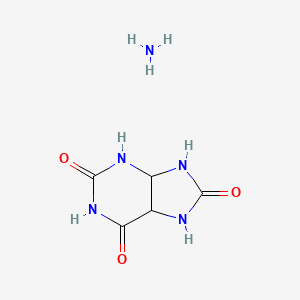
Uric acid, ammonium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uric acid, ammonium salt, also known as ammonium urate, is a compound formed from uric acid and ammonium ions. Uric acid is a heterocyclic compound of carbon, nitrogen, oxygen, and hydrogen with the formula C₅H₄N₄O₃. It is a product of the metabolic breakdown of purine nucleotides and is a normal component of urine . Ammonium urate is often found in urinary calculi (kidney stones) and is associated with certain medical conditions such as gout and diabetes .
準備方法
Synthetic Routes and Reaction Conditions: Ammonium urate can be synthesized by reacting uric acid with ammonium hydroxide. The reaction involves dissolving uric acid in a basic solution such as ammonium hydroxide. The molar ratio of ammonium hydroxide to uric acid is typically around 1.7:1 . The reaction is carried out at room temperature, and the resulting solution is allowed to crystallize to form ammonium urate.
Industrial Production Methods: Industrial production of ammonium urate involves similar methods but on a larger scale. The process includes dissolving uric acid in ammonium hydroxide, followed by crystallization and purification steps to obtain the final product .
化学反応の分析
Types of Reactions: Ammonium urate undergoes various chemical reactions, including:
Oxidation: Uric acid can be oxidized to form allantoin, a reaction catalyzed by the enzyme uricase.
Reduction: Reduction of uric acid can lead to the formation of xanthine and hypoxanthine.
Substitution: Uric acid can react with nitric acid to form alloxantin, which can further react with ammonia to form ammonium purpurate.
Common Reagents and Conditions:
Oxidation: Uricase enzyme, oxygen.
Reduction: Reducing agents such as hydrogen or metal catalysts.
Substitution: Nitric acid, ammonia.
Major Products Formed:
Oxidation: Allantoin.
Reduction: Xanthine, hypoxanthine.
Substitution: Ammonium purpurate.
科学的研究の応用
Ammonium urate has several scientific research applications:
Chemistry: Used as a standard in analytical chemistry for the calibration of uric acid measurements.
Biology: Studied for its role in the metabolic pathways of purine degradation.
Medicine: Investigated for its involvement in gout and kidney stone formation.
Industry: Utilized in the production of certain pharmaceuticals and as a reagent in biochemical assays.
作用機序
The mechanism of action of ammonium urate involves its role in the metabolic breakdown of purine nucleotides. Uric acid is formed from xanthine and hypoxanthine through the action of the enzyme xanthine oxidase. Ammonium ions then combine with uric acid to form ammonium urate . This compound can crystallize in the kidneys, leading to the formation of kidney stones .
類似化合物との比較
Urea: A compound involved in the excretion of nitrogenous wastes in mammals.
Allantoin: A product of uric acid oxidation, commonly found in many organisms.
Comparison:
Urea vs. Ammonium Urate: Urea is more soluble in water and is the primary nitrogenous waste in mammals, whereas ammonium urate is less soluble and can form kidney stones.
Allantoin vs. Ammonium Urate: Allantoin is a more oxidized form of uric acid and is more soluble, making it less likely to form crystals.
Xanthine vs. Ammonium Urate: Xanthine is an intermediate in purine metabolism and does not typically form crystals like ammonium urate.
特性
分子式 |
C5H9N5O3 |
|---|---|
分子量 |
187.16 g/mol |
IUPAC名 |
azane;4,5,7,9-tetrahydro-3H-purine-2,6,8-trione |
InChI |
InChI=1S/C5H6N4O3.H3N/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;/h1-2H,(H2,6,7,11)(H2,8,9,10,12);1H3 |
InChIキー |
XYRAAVXEJMXUOE-UHFFFAOYSA-N |
正規SMILES |
C12C(NC(=O)N1)NC(=O)NC2=O.N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2S,3R)-(+)-3-[N-(Benzenesulfonyl)-N-(3,5-dimethyl-phenyl)amino]-2-bornanol](/img/structure/B12331990.png)
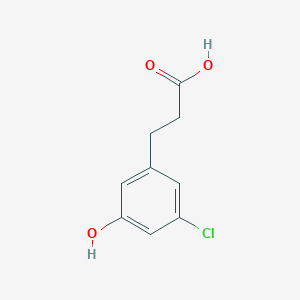
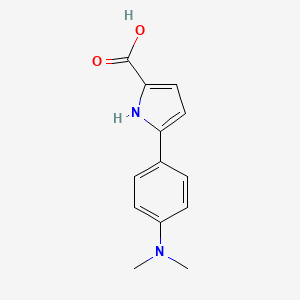
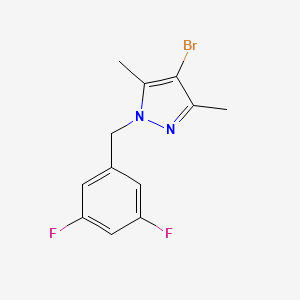
![Butanamide,2-amino-N-[2-(dimethylamino)ethyl]-3,3-dimethyl-,(2S)-](/img/structure/B12332003.png)
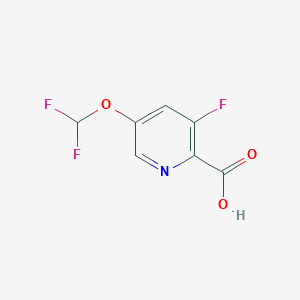

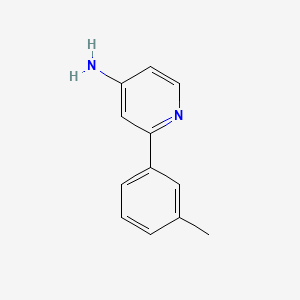
![(2S,4R,5R)-2-[(4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12332020.png)

![2,9-Dichloro-6a,13a-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone](/img/structure/B12332046.png)
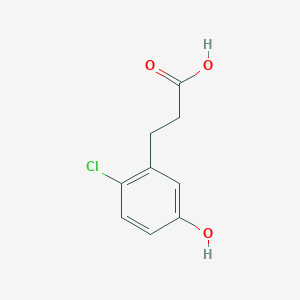
![Pyrrolo[1,2-a]pyrazine-2,7(1H)-dicarboxylic acid, 3,4-dihydro-, 2-(1,1-dimethylethyl) ester](/img/structure/B12332052.png)
![azane;(2R,3S,4S,5R,6R)-4-hydroxy-6-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-3-methoxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B12332053.png)
